REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:6])[C:3]([OH:5])=[O:4].C1(O)C=CC(O)=CC=1.[S:15]1[C:19]2[CH:20]=[C:21]([NH2:24])[CH:22]=[CH:23][C:18]=2[N:17]=[CH:16]1.CO>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[S:15]1[C:19]2[CH:20]=[C:21]([NH:24][CH2:6][CH:2]([CH3:1])[C:3]([OH:5])=[O:4])[CH:22]=[CH:23][C:18]=2[N:17]=[CH:16]1
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)=C
|
Name
|
|
Quantity
|
0.029 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=C(C=C2)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mass
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (0.75% methanol in chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=C(C=C2)NCC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 26.87% | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |